molecular formula C20H16N2 B15165318 N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine CAS No. 304446-12-6

N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine

Cat. No.: B15165318
CAS No.: 304446-12-6
M. Wt: 284.4 g/mol
InChI Key: JAXRXMAQAPITJQ-UHFFFAOYSA-N
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Description

N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine typically involves the reaction of 9H-carbazole with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while reduction can produce carbazole amines.

Scientific Research Applications

N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-Carbazol-9-YL)-1-phenylmethanimine
  • N-(9H-Carbazol-9-YL)-1-(4-chlorophenyl)methanimine
  • N-(9H-Carbazol-9-YL)-1-(4-nitrophenyl)methanimine

Uniqueness

N-(9H-Carbazol-9-YL)-1-(4-methylphenyl)methanimine stands out due to its unique structural features, such as the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and advantages in various scientific and industrial fields.

Properties

CAS No.

304446-12-6

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-carbazol-9-yl-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C20H16N2/c1-15-10-12-16(13-11-15)14-21-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14H,1H3

InChI Key

JAXRXMAQAPITJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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